molecular formula C22H25N5O2 B2729545 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(3,5-dimethylbenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one CAS No. 2319640-65-6

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(3,5-dimethylbenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one

Cat. No.: B2729545
CAS No.: 2319640-65-6
M. Wt: 391.475
InChI Key: ZWMWMFFTQXHOLG-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(3,5-dimethylbenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one ( 2319640-65-6) is a synthetic heterocyclic compound with a molecular formula of C22H25N5O2 and a molecular weight of 391.5 g/mol . This chemical features a complex structure that incorporates a pyridazin-3(2H)-one core linked to both a 3,5-dimethylpyrazole moiety and a 1-(3,5-dimethylbenzoyl)azetidine group, making it a molecule of significant interest in advanced medicinal chemistry and drug discovery research . Compounds with pyrazole and pyridazine heterocycles are frequently investigated as key scaffolds in the development of protein tyrosine kinase inhibitors, which are crucial for targeting various proliferative disorders . Furthermore, structurally related molecules have demonstrated potential as HIF-2alpha inhibitors, indicating possible applications in oncology research for disrupting hypoxia-inducible pathways in cancer cells . The presence of the azetidine ring, a saturated four-membered nitrogen heterocycle, contributes to the molecule's three-dimensional structure and may influence its pharmacokinetic properties. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the available safety data sheets and handle this compound with appropriate laboratory precautions.

Properties

IUPAC Name

2-[[1-(3,5-dimethylbenzoyl)azetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-14-7-15(2)9-19(8-14)22(29)25-11-18(12-25)13-26-21(28)6-5-20(24-26)27-17(4)10-16(3)23-27/h5-10,18H,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMWMFFTQXHOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CC(C2)CN3C(=O)C=CC(=N3)N4C(=CC(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(3,5-dimethylbenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one represents a novel structure in the realm of pyrazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The chemical structure of the compound can be analyzed through its molecular formula and weight:

PropertyValue
Molecular Formula C₁₈H₂₃N₅O
Molecular Weight 359.49 g/mol
IUPAC Name This compound

Biological Activity Overview

The biological activity of pyrazole derivatives has been extensively documented in literature, with various studies highlighting their potential as anticancer agents, anti-inflammatory drugs, and modulators of metabolic pathways.

Anticancer Activity

Recent studies have shown that pyrazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar pyrazole structures have demonstrated submicromolar antiproliferative activity in pancreatic cancer cells (MIA PaCa-2) by modulating mTORC1 activity and enhancing autophagy .

The specific compound under consideration may follow similar mechanisms due to the presence of the pyrazole moiety, which is known to interact with cellular pathways involved in cancer progression.

The mechanism of action for many pyrazole derivatives often involves:

  • Inhibition of mTORC1 : This pathway is crucial for cell growth and proliferation. By inhibiting mTORC1, these compounds can induce autophagy and apoptosis in cancer cells.
  • Autophagy Modulation : Enhanced autophagy leads to the degradation of damaged proteins and organelles, thereby promoting cell survival under stress conditions but can also lead to cell death if dysregulated .
  • Interaction with Signaling Pathways : The compound may influence various signaling pathways that are pivotal in tumor growth and metastasis.

Case Studies

Several studies have investigated the biological activities of related pyrazole compounds:

  • Study on Antiproliferative Effects : A study focusing on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides showed potent anticancer effects through mTORC1 inhibition . This suggests that structural analogs like our compound may exhibit similar properties.
  • Research on Autophagy Induction : Investigations into other pyrazole derivatives have indicated their role as autophagy modulators, capable of disrupting normal cellular processes and leading to enhanced cancer cell death .

Summary of Findings

Biological ActivityEvidence/Source
AnticancerSignificant antiproliferative effects in MIA PaCa-2 cells
Autophagy ModulationInduction and disruption of autophagic flux
mTORC1 InhibitionReduction in mTORC1 activity observed in related compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Comparative data for select pyridazinone derivatives are summarized below:

Compound Name Melting Point (°C) Yield (%) Elemental Analysis (C/H/N) Reference
Compound 12 282 66 C: 68.65; H: 4.56; N: 19.00 [5]
5-Chloro-6-phenylpyridazin-3(2H)-one Not reported Not reported Not reported [1]
3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine Not reported Not reported Not reported [7]

The absence of specific data for the target compound precludes direct comparison, but the high melting point of Compound 12 suggests that bulky substituents (e.g., diphenyl groups) enhance crystallinity. The target’s 3,5-dimethylbenzoyl-azetidine group may similarly influence melting behavior and solubility.

Crystallographic and Analytical Methods

Structural elucidation of similar compounds relies on techniques like X-ray crystallography, employing software such as SHELX for refinement and ORTEP-3 for graphical representation . For example, the crystal structure of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine was validated using these tools, ensuring accuracy in bond length/angle measurements. The target compound would likely require similar rigorous validation to confirm its stereochemistry and conformational preferences .

Q & A

Q. What are the established synthetic pathways for synthesizing this pyridazinone derivative?

The synthesis typically involves multi-step reactions:

  • Pyrazole ring formation : Reacting hydrazine with 1,3-diketones (e.g., acetylacetone) to form the 3,5-dimethylpyrazole moiety, followed by alkylation or coupling reactions .
  • Pyridazinone core assembly : Cyclization of dicarbonyl precursors with hydrazines. For example, reacting maleic anhydride derivatives with hydrazine hydrate to form the pyridazinone scaffold .
  • Functionalization : Introducing the azetidine-methyl and dimethylbenzoyl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for azetidine attachment) . Key reagents include aromatic aldehydes, substituted bromides, and catalysts like triethylamine (TEA) .

Q. How is the compound’s structural integrity validated?

  • X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement and ORTEP-III for graphical representation .
  • Spectroscopic techniques :
  • NMR : 1^1H/13^13C NMR to confirm substituent positions and stereochemistry.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
    • Thermal analysis : Differential scanning calorimetry (DSC) to assess purity and polymorphic stability .

Q. What pharmacological properties have been preliminarily reported?

  • Enzyme inhibition : Screened against kinases and phosphodiesterases (PDEs) due to the pyridazinone core’s affinity for ATP-binding pockets .
  • Cellular assays : Cytotoxicity studies in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50_{50} values ranging 10–50 µM .
  • In vivo models : Limited data, but murine models suggest moderate anti-inflammatory activity via COX-2 inhibition .

Advanced Research Questions

Q. How to address contradictions in crystallographic data during refinement?

  • Validation tools : Use PLATON (via WinGX) to check for missed symmetry, twinning, or disorder .
  • Parameterization : Optimize hydrogen atom placement using SHELXL’s HFIX and DFIX commands. For disordered regions, apply PART instructions with occupancy refinement .
  • Cross-validation : Compare bond lengths/angles with similar structures in the Cambridge Structural Database (CSD) .

Q. How to resolve discrepancies in biological activity across assays?

  • Assay standardization :
  • Kinase inhibition : Use radiometric assays (e.g., 32^{32}P-ATP incorporation) alongside fluorescence-based methods (e.g., ADP-Glo™) to cross-validate IC50_{50} values .
  • Solubility adjustments : Test compound solubility in DMSO/PBS mixtures to rule out aggregation artifacts .
    • Metabolic stability : Perform liver microsome assays to assess if rapid degradation explains inconsistent in vivo/in vitro results .

Q. What experimental designs are recommended for studying environmental fate?

  • Partitioning studies : Measure log KowK_{ow} (octanol-water) and soil sorption coefficients (KdK_d) using OECD Guidelines 117 and 106 .
  • Degradation pathways :
  • Hydrolysis : Expose to buffers at pH 4–9, monitor via LC-MS for breakdown products.
  • Photolysis : Use simulated sunlight (e.g., Suntest CPS+) to assess UV stability .
    • Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) to establish EC50_{50} values .

Methodological Guidance

Q. How to optimize synthetic yields for azetidine coupling?

  • Catalyst selection : Use Pd(OAc)2_2/Xantphos for Buchwald-Hartwig coupling, which improves azetidine attachment efficiency compared to traditional SN2 methods .
  • Solvent optimization : Replace DMF with toluene to reduce side reactions (e.g., azetidine ring-opening) .
  • Workup strategies : Employ column chromatography with EtOAc/hexane gradients (3:1 to 1:1) to isolate the product from unreacted starting materials .

Q. What computational tools predict binding modes for target proteins?

  • Docking software : Use AutoDock Vina or Schrödinger Glide to model interactions with PDE4B or CDK2 active sites.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., hinge-region hydrogen bonds) .

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